molecular formula C23H24FN5O3 B11225404 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11225404
M. Wt: 437.5 g/mol
InChI Key: CXZQOGMCXHJINE-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indazole, piperazine, and pyrrolidinone moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the fluoro substituent. The piperazine ring is then synthesized and functionalized with the methoxyphenyl group. Finally, the pyrrolidinone moiety is attached through a series of coupling reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro and methoxyphenyl sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Fluoro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • 1-(4-Chloro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
  • 1-(4-Bromo-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
  • 1-(4-Methyl-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Uniqueness: 1-(4-Fluoro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to the presence of the fluoro substituent on the indazole ring. This fluoro group can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chloro, bromo, and methyl analogs. The fluoro substituent can enhance binding affinity to molecular targets and alter the compound’s pharmacokinetic properties.

Properties

Molecular Formula

C23H24FN5O3

Molecular Weight

437.5 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H24FN5O3/c1-32-17-5-2-4-16(13-17)27-8-10-28(11-9-27)23(31)15-12-20(30)29(14-15)22-21-18(24)6-3-7-19(21)25-26-22/h2-7,13,15H,8-12,14H2,1H3,(H,25,26)

InChI Key

CXZQOGMCXHJINE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F

Origin of Product

United States

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